
(E)-Bis(2,4-dimethylpentan-2-yl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Bis(2,4-dimethylpentan-2-yl)diazene is an organic compound belonging to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(2,4-dimethylpentan-2-yl)diazene typically involves the reaction of 2,4-dimethylpentan-2-ylamine with a suitable diazotizing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common diazotizing agents include sodium nitrite in the presence of an acid, such as hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is essential to maintain the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Bis(2,4-dimethylpentan-2-yl)diazene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the diazene to the corresponding amine.
Substitution: The nitrogen-nitrogen double bond can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted diazene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-Bis(2,4-dimethylpentan-2-yl)diazene involves its interaction with molecular targets through the nitrogen-nitrogen double bond. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: A well-known diazene with a similar nitrogen-nitrogen double bond.
Diphenyldiazene: Another diazene compound with different substituents on the nitrogen atoms.
Uniqueness
(E)-Bis(2,4-dimethylpentan-2-yl)diazene is unique due to its specific substituents, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
52406-55-0 |
|---|---|
Formule moléculaire |
C14H30N2 |
Poids moléculaire |
226.40 g/mol |
Nom IUPAC |
bis(2,4-dimethylpentan-2-yl)diazene |
InChI |
InChI=1S/C14H30N2/c1-11(2)9-13(5,6)15-16-14(7,8)10-12(3)4/h11-12H,9-10H2,1-8H3 |
Clé InChI |
XRUJEOCEPGTJNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C)N=NC(C)(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




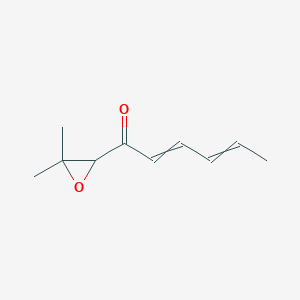

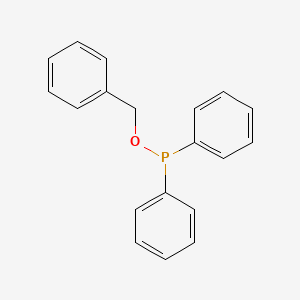
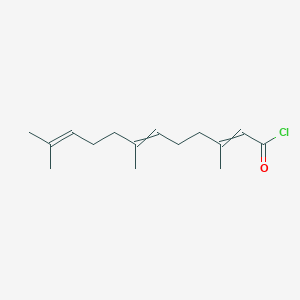
![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
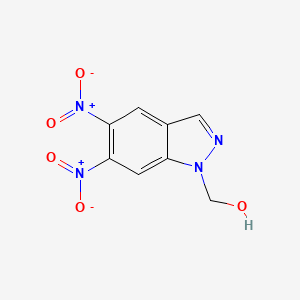
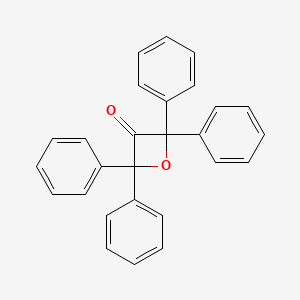
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)


![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)
